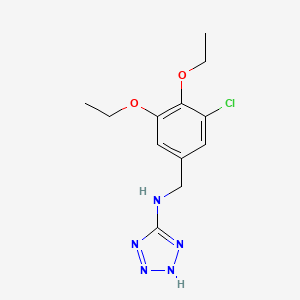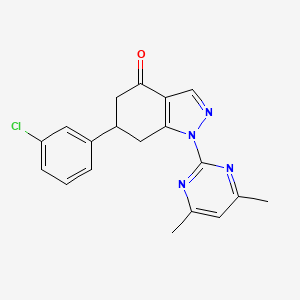![molecular formula C20H25N3O2 B4427527 2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4427527.png)
2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MPMPA and belongs to the class of compounds known as piperazine derivatives. MPMPA has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of MPMPA is complex and involves multiple pathways. It has been found to modulate the activity of various enzymes, receptors, and ion channels in the body. MPMPA has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of various receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MPMPA has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. MPMPA has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders. Additionally, MPMPA has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
MPMPA has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. MPMPA is also relatively easy to synthesize, making it readily available for use in experiments. However, MPMPA has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MPMPA. One potential direction is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to understand the mechanism of action of MPMPA and its potential interactions with other drugs.
Applications De Recherche Scientifique
MPMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant activity against a range of biological targets, including enzymes, receptors, and ion channels. MPMPA has also been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-9-17(10-8-16)25-15-20(24)21-18-5-3-4-6-19(18)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZWKLVKPXGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-difluorophenyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427446.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4427470.png)
![3-(4-methylphenyl)-5-{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B4427472.png)

![8-[3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B4427488.png)
![N-isopropyl-N'-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4427500.png)


![11-allyl-3-sec-butyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4427518.png)
![ethyl 4-(tetrazolo[1,5-a]quinoxalin-4-ylamino)benzoate](/img/structure/B4427521.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4427535.png)
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-phenylbutanamide](/img/structure/B4427537.png)
![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B4427551.png)